Troleandomycin
Overview
Description
Troleandomycin is a macrolide antibiotic that is chemically derived from oleandomycin. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of bacterial infections. This compound has been used in the treatment of respiratory tract infections and is particularly noted for its role in managing severe, corticosteroid-dependent asthma .
Mechanism of Action
Target of Action
Triacetyloleandomycin, also known as Troleandomycin, is a macrolide antibiotic similar to erythromycin . Its primary targets are the 50S ribosomal protein L32 and 50S ribosomal protein L4 . These proteins are essential components of the bacterial ribosome, which is responsible for protein synthesis in bacteria .
Mode of Action
Triacetyloleandomycin operates by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . As a result, amino acids cannot be deposited onto the polypeptide chain, leading to a failure of protein synthesis . This inhibitory effect on protein synthesis prevents bacterial cell growth and duplication .
Biochemical Pathways
The primary biochemical pathway affected by Triacetyloleandomycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Triacetyloleandomycin prevents the formation of proteins necessary for bacterial cell growth and replication . The downstream effect of this inhibition is the prevention of bacterial proliferation, effectively treating the bacterial infection .
Pharmacokinetics
It is known that triacetyloleandomycin can significantly decrease the metabolism of certain drugs like methylprednisolone, theophylline, and carbamazepine . This suggests that Triacetyloleandomycin may have a potent inhibitory effect on drug metabolism in the liver .
Result of Action
The primary result of Triacetyloleandomycin’s action is the inhibition of bacterial protein synthesis, which prevents bacterial cell growth and replication . This leads to the effective treatment of bacterial infections . It’s important to note that triacetyloleandomycin can also cause drug interactions due to its inhibitory effect on drug metabolism .
Action Environment
The action, efficacy, and stability of Triacetyloleandomycin can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions, as Triacetyloleandomycin is known to inhibit drug metabolism in the liver . Therefore, the concurrent administration of Triacetyloleandomycin with drugs whose metabolism could be affected should be avoided unless appropriate dosage adjustments are made .
Biochemical Analysis
Biochemical Properties
Triacetyloleandomycin interacts with the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . The inhibition of tRNA translocation prevents the deposition of amino acids onto the polypeptide chain, leading to the failure of protein synthesis .
Cellular Effects
Triacetyloleandomycin exerts its effects on various types of cells by inhibiting bacterial protein synthesis, thereby preventing bacterial growth . It binds in the nascent peptide tunnel of the ribosome, blocking the growth of the nascent peptide chain . This action inhibits the activity of ribosomes, which are essential for protein synthesis and cell growth .
Molecular Mechanism
The molecular mechanism of action of Triacetyloleandomycin involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain, leading to the failure of protein synthesis .
Subcellular Localization
Triacetyloleandomycin binds in the nascent peptide tunnel of the ribosome, suggesting its subcellular localization is within the ribosome
Preparation Methods
Synthetic Routes and Reaction Conditions: Troleandomycin is synthesized through the acetylation of oleandomycin. The process involves the acetylation of the three free hydroxy groups present in oleandomycin. This reaction typically requires the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired acetylation .
Chemical Reactions Analysis
Types of Reactions: Troleandomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acetic anhydride and other acetylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and oxidized derivatives of this compound .
Scientific Research Applications
Troleandomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of macrolide antibiotics and their chemical properties.
Biology: this compound is used in research on bacterial protein synthesis and ribosomal function.
Medicine: It is studied for its therapeutic effects in treating bacterial infections and managing asthma.
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: Known for its improved acid stability and broader spectrum of activity.
Azithromycin: Noted for its extended half-life and enhanced tissue penetration.
Uniqueness of Troleandomycin: this compound is unique in its potent inhibition of microsomal liver enzymes, which can lead to significant drug interactions. This property makes it particularly effective in certain clinical scenarios but also necessitates careful monitoring to avoid adverse effects .
Properties
As a macrolide, troleandomycin binds to the 50S subunit of the bacterial ribosome. This binding inhibits translocation of tRNA along the A, P, and E sites of the ribosome. With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain leading to failure of protein synthesis. Bacterial cell growth and duplication is inhibited without the ability to generate the necessary proteins. | |
CAS No. |
2751-09-9 |
Molecular Formula |
C41H67NO15 |
Molecular Weight |
814.0 g/mol |
IUPAC Name |
[(3R,5S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-5-acetyloxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate |
InChI |
InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3/t19-,20+,21-,22+,23+,24+,25+,26-,30-,31-,32-,33?,34-,35-,36-,37+,40-,41+/m0/s1 |
InChI Key |
LQCLVBQBTUVCEQ-MYZKIGQCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
Appearance |
Solid powder |
melting_point |
812.49 |
2751-09-9 | |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
1.92e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Troleandomycin, AI3-50166, Aovine, Cyclamycin, Matromycin T, Micotil, Oleandocetine, Oleandomycin triacetate, Oleandomycin triacetyl ester, Triacetyloleandomycin, Triocetin, Triolan, WY 651, Wytrion |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Triacetyloleandomycin?
A1: Triacetyloleandomycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome. [] It specifically targets the nascent peptide tunnel within the large ribosomal subunit, effectively blocking the growth of the nascent peptide chain. [] This inhibition of protein synthesis ultimately leads to bacterial growth arrest and death.
Q2: Does Triacetyloleandomycin affect human ribosomes?
A2: While Triacetyloleandomycin targets bacterial ribosomes, it exhibits limited binding to human ribosomes. [] This selectivity for bacterial ribosomes over human ribosomes contributes to its therapeutic window.
Q3: What is the molecular formula and weight of Triacetyloleandomycin?
A3: The molecular formula of Triacetyloleandomycin is C41H67NO14, and its molecular weight is 785.96 g/mol.
Q4: Is there any spectroscopic data available for Triacetyloleandomycin?
A4: While the provided research papers do not delve into detailed spectroscopic analysis, they mention the formation of a distinct spectral complex between Triacetyloleandomycin metabolites and cytochrome P450 heme. [] This spectral shift is utilized as an indicator of Triacetyloleandomycin metabolism in various species.
Q5: How stable is Triacetyloleandomycin under different storage conditions?
A5: The provided research papers do not focus on the stability of Triacetyloleandomycin under various storage conditions. This information would be crucial for pharmaceutical formulation and storage optimization.
Q6: Does Triacetyloleandomycin exhibit any catalytic properties itself?
A6: Triacetyloleandomycin is not known to possess inherent catalytic properties. It functions as an inhibitor rather than a catalyst, specifically targeting bacterial ribosomes. []
Q7: Have any computational studies been conducted on Triacetyloleandomycin?
A7: The provided research papers do not discuss any computational studies or QSAR models developed for Triacetyloleandomycin. Such studies could provide valuable insights into its structure-activity relationship and aid in the design of novel analogs with improved properties.
Q8: How do structural modifications of Triacetyloleandomycin affect its activity?
A8: The provided research papers do not provide specific details on the SAR of Triacetyloleandomycin. Understanding the relationship between structural modifications and activity is crucial for developing new antibiotics with potentially enhanced potency, spectrum of activity, and pharmacokinetic properties.
Q9: What are the known safety concerns associated with Triacetyloleandomycin?
A10: Triacetyloleandomycin has been associated with hepatotoxicity, particularly when administered in conjunction with certain drugs like carbamazepine and oral contraceptives. [, , , ] The mechanism is thought to involve the inhibition of cytochrome P450 enzymes, leading to increased drug levels and potential toxicity.
Q10: How is Triacetyloleandomycin absorbed and distributed in the body?
A10: While the research papers touch upon the therapeutic use of Triacetyloleandomycin, they do not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its PK properties would be essential for optimizing dosing regimens and minimizing the risk of adverse effects.
Q11: What is the relationship between Triacetyloleandomycin serum levels and its antibacterial activity?
A12: Some research papers investigate the relationship between Triacetyloleandomycin serum levels and its antibacterial activity, showing that higher serum levels generally correlate with greater efficacy against susceptible organisms. [, , ]
Q12: Has Triacetyloleandomycin demonstrated efficacy in animal models of infection?
A13: Research shows that Triacetyloleandomycin was found to be effective in preventing lethal staphylococcal infections in monkeys. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.